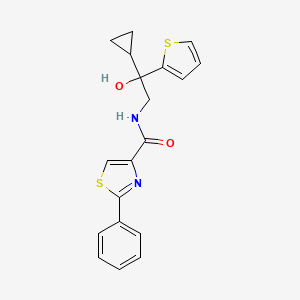
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H18N2O2S2 and its molecular weight is 370.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Profile
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Chemical Formula | C18H21NO4S |
| Molecular Weight | 347.42864 g/mol |
| IUPAC Name | N-[(2S)-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,6-dimethoxybenzamide |
| SMILES | COc1cccc(OC)c1C(=O)NCC(O)(C2CC2)c3cccs3 |
| InChIKey | VAUADRPCBRZUIG-GOSISDBHSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. Notably, thiazole derivatives have been shown to exhibit a range of pharmacological effects:
- Antibacterial Activity : The compound has demonstrated potent antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. It inhibits bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription .
- Antifungal Activity : Research indicates that thiazole derivatives can inhibit the growth of fungi such as Candida albicans. The mechanism involves disruption of ergosterol synthesis, a vital component of fungal cell membranes .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by acting on G protein-coupled receptors (GPCRs), which play a crucial role in mediating inflammatory responses .
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiazole derivatives similar to this compound:
- Study on Antibacterial Activity : A series of thiazole derivatives were synthesized and tested for their antibacterial activity. One derivative showed an IC50 value against E. coli DNA gyrase of 12 μM, indicating strong inhibition .
- Antifungal Efficacy : In vitro studies revealed that certain thiazole compounds inhibited ergosterol synthesis in Candida parapsilosis, achieving a minimum inhibitory concentration (MIC) comparable to that of ketoconazole .
Structure-Activity Relationship (SAR)
The structure of this compound plays a pivotal role in its biological activity. Modifications to the phenyl ring and the presence of electronegative substituents significantly enhance its potency against microbial targets. For instance, compounds with fluorine or chlorine substitutions exhibited improved antifungal activity due to increased lipophilicity and electron density .
Propiedades
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c22-17(15-11-25-18(21-15)13-5-2-1-3-6-13)20-12-19(23,14-8-9-14)16-7-4-10-24-16/h1-7,10-11,14,23H,8-9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFPOJYQGUZDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














